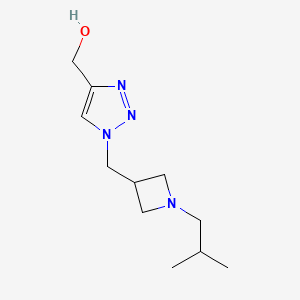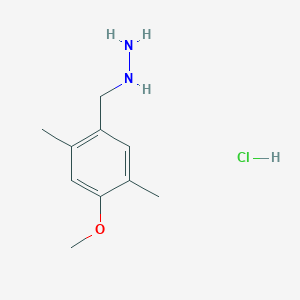dimethylsilane](/img/structure/B13347477.png)
[2-(3-Bromopropoxy)ethoxy](tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromopropoxy)ethoxydimethylsilane: is a chemical compound with the molecular formula C11H25BrO2Si and a molecular weight of 297.3 g/mol . It is a bromo silyl ether, often used in organic synthesis to introduce propanol functionality to various pharmaceuticals . This compound is known for its versatility in chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropoxy)ethoxydimethylsilane typically involves the reaction of 3-bromo-1-propanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often stabilized with sodium carbonate to prevent decomposition .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(3-Bromopropoxy)ethoxydimethylsilane can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as or for oxidation reactions.
Major Products:
Substituted Silyl Ethers: Formed from substitution reactions.
Alcohols and Aldehydes: Formed from oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an alkylating agent in the synthesis of various organic compounds .
- Employed in the preparation of silyl-protected intermediates in organic synthesis .
Biology and Medicine:
- Utilized in the synthesis of pharmaceuticals that require propanol functionality .
- Acts as a reagent in the preparation of biologically active molecules .
Industry:
Mecanismo De Acción
The mechanism of action of 2-(3-Bromopropoxy)ethoxydimethylsilane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds . This property makes it valuable in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Comparison:
- 2-(3-Bromopropoxy)ethoxydimethylsilane has an additional ethoxy group compared to (3-Bromopropoxy)-tert-butyldimethylsilane , which provides it with unique reactivity and applications .
- (2-Bromoethoxy)-tert-butyldimethylsilane has a shorter carbon chain, which may affect its reactivity and the types of reactions it can undergo .
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H25BrO2Si |
|---|---|
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
2-(3-bromopropoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H25BrO2Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h6-10H2,1-5H3 |
Clave InChI |
RHZCUJSNCLIKOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCOCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

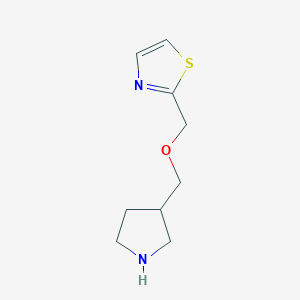
![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
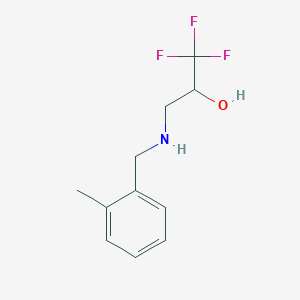
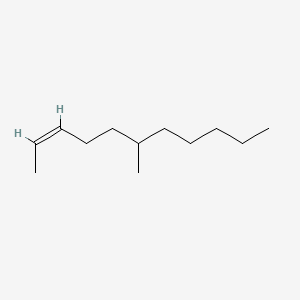

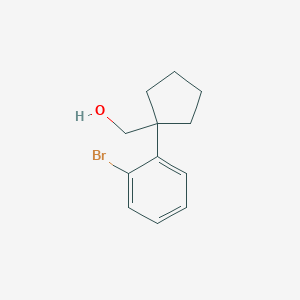

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
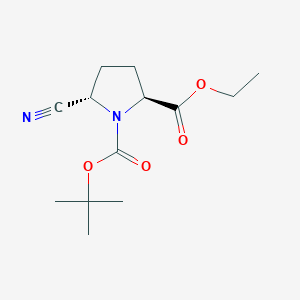
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
